3-Thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one
Overview
Description
3-Thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one is a useful research compound. Its molecular formula is C3H3N3OS and its molecular weight is 129.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Researchers have developed environmentally friendly and efficient methods for synthesizing derivatives of 3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one. For example, a study highlights a one-pot, aqueous media synthesis under microwave irradiation, offering a rapid, high-yield method that aligns with green chemistry principles (Sachdeva et al., 2012). Additionally, solvent-free microwave synthesis of amino derivatives of this compound has been reported, further emphasizing the interest in developing eco-friendly synthesis pathways (Tabatabaee et al., 2007).
Biological Activities
The compound and its derivatives have been screened for various biological activities. For instance, their antibacterial and antifungal potentials have been explored, indicating a broader scope for pharmaceutical research (Sachdeva et al., 2012). Another study focused on synthesizing N-benzoyl-N'-triazine thiourea derivatives to evaluate their antibacterial activity, demonstrating the compound’s role as a precursor in developing new antibacterial agents (Marzi et al., 2019).
Material Science Applications
Beyond biological activities, this compound has found applications in material science, such as in the development of photovoltaic devices. A study detailed the synthesis of a novel derivative, which was then used in photovoltaic devices, indicating its utility in energy-related applications (Halim et al., 2018). Additionally, the compound's derivatives have been explored for corrosion inhibition properties, showcasing their potential in protecting metals from corrosion (John et al., 2017).
Sensor Technology
The compound’s derivatives have been used to develop ion-selective electrodes, demonstrating its utility in sensor technology. For example, a study introduced a PVC membrane potentiometric sensor based on a derivative for europium (III) ions, highlighting its application in analytical chemistry (Zamani et al., 2007).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds such as propylthiouracil are known to target thyroid peroxidase . This enzyme plays a crucial role in the synthesis of thyroid hormones, which are essential for various physiological processes .
Mode of Action
Compounds with similar structures, such as propylthiouracil, inhibit the synthesis of thyroid hormones by interfering with the normal interactions of iodine and peroxidase with thyroglobulin . This action decreases thyroid hormone production .
Biochemical Pathways
Based on the mode of action of similar compounds, it can be inferred that 6-aza-2-thiouracil may affect the thyroid hormone synthesis pathway .
Properties
IUPAC Name |
3-sulfanylidene-2H-1,2,4-triazin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3OS/c7-2-1-4-6-3(8)5-2/h1H,(H2,5,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPZCLDCTLLJTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=S)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50211644 | |
Record name | 3,4-Dihydro-3-thioxo-1,2,4-triazin-5(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50211644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
626-08-4 | |
Record name | 3,4-Dihydro-3-thioxo-1,2,4-triazin-5(2H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=626-08-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dihydro-3-thioxo-1,2,4-triazin-5(2H)-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626084 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dihydro-3-thioxo-1,2,4-triazin-5(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50211644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dihydro-3-thioxo-1,2,4-triazin-5(2H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.936 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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